5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide
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Overview
Description
5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with an ethylhydrazinyl group at the 5-position and a carboxamide group at the 2-position. Pyridine carboxamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of 2-chloronicotinic acid with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethylhydrazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 5-(2-ethylhydrazin-1-yl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide
- 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide
- 5-(2-Butylhydrazin-1-yl)pyridine-2-carboxamide
Uniqueness
5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylhydrazinyl group at the 5-position of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(2-ethylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-11-12-6-3-4-7(8(9)13)10-5-6/h3-5,11-12H,2H2,1H3,(H2,9,13) |
InChI Key |
RJFVANYGOLZYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
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